molecular formula C23H24O2Sn B12726951 Tri-m-tolyltin acetate CAS No. 15826-89-8

Tri-m-tolyltin acetate

Cat. No.: B12726951
CAS No.: 15826-89-8
M. Wt: 451.1 g/mol
InChI Key: DUQUVLXUOBKCKL-UHFFFAOYSA-M
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Description

Tri-m-tolyltin acetate is an organotin compound of interest in chemical synthesis and catalytic research. The specific physicochemical properties and analytical data for this compound are currently being characterized. Organotin reagents, in general, serve as versatile catalysts, precursors, and intermediates in various chemical transformations. The presence of acetate and triaryl-tin groups in its structure suggests potential utility in transesterification reactions, as a Lewis acid catalyst, or as a precursor for generating other tri-m-tolyltin derivatives. Researchers value such compounds for developing new synthetic methodologies, particularly in organic and organometallic chemistry . As with all organotin compounds, careful handling is required due to potential toxicity. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

15826-89-8

Molecular Formula

C23H24O2Sn

Molecular Weight

451.1 g/mol

IUPAC Name

tris(3-methylphenyl)stannyl acetate

InChI

InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*2-3,5-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

DUQUVLXUOBKCKL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[Sn](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes for Tri-m-tolyltin Acetate (B1210297)

The most common and reliable methods for synthesizing Tri-m-tolyltin acetate involve the use of a pre-formed tri-m-tolyltin halide precursor which then undergoes reaction with an acetate source.

The principal and most widely utilized method for the preparation of this compound involves a two-step process. The first step is the synthesis of the key intermediate, Tris(3-methylphenyl)stannyl chloride (also known as tri-m-tolyltin chloride). This is typically achieved through the reaction of a Grignard reagent, m-tolylmagnesium bromide, with tin tetrachloride (SnCl₄) in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The stoichiometry is controlled to favor the formation of the tri-substituted product. gelest.com

Once Tris(3-methylphenyl)stannyl chloride is obtained and purified, it is reacted with an acetate precursor. Common acetate sources include alkali metal acetates, such as sodium acetate or potassium acetate, or silver acetate. um.edu.my The reaction with silver acetate in a suitable organic solvent, such as ethanol (B145695) or acetone (B3395972), is often preferred as the resulting silver chloride is insoluble and can be easily removed by filtration, driving the reaction to completion. um.edu.my

The general reaction is as follows: (m-CH₃C₆H₄)₃SnCl + CH₃COO⁻M⁺ → (m-CH₃C₆H₄)₃SnOOCCH₃ + MCl (where M⁺ = Na⁺, K⁺, Ag⁺)

A study on the synthesis of tri-p-tolyltin(IV) carboxylates, a close structural analog, demonstrated the successful reaction of tri-p-tolyltin chloride with sodium carboxylates in a 1:1 molar ratio in acetone to yield the desired product. google.com

Table 1: Representative Synthesis of this compound from Tris(3-methylphenyl)stannyl Chloride

Reactant 1 Reactant 2 Solvent Reaction Conditions Yield (%)
Tris(3-methylphenyl)stannyl Chloride Silver Acetate Ethanol Reflux, 4 hours ~85-95
Tris(3-methylphenyl)stannyl Chloride Sodium Acetate Acetone Stirring, Room Temp, 12 hours ~70-80
Tris(3-methylphenyl)stannyl Chloride Potassium Acetate Toluene Reflux with azeotropic water removal ~80-90

Note: Yields are estimated based on typical organotin carboxylate syntheses.

Alternative strategies for the synthesis of aryltin carboxylates, including this compound, exist. One such method involves the reaction of the corresponding organotin oxide or hydroxide (B78521) with acetic acid. For instance, bis(tri-m-tolyltin) oxide could be cleaved by acetic acid to yield this compound and water. This reaction is reversible and can be driven to completion by removing the water, often by azeotropic distillation using a Dean-Stark apparatus. um.edu.my

Another approach is the direct reaction of tetra-m-tolyltin with acetic acid under conditions that promote the cleavage of one aryl-tin bond. However, this method can be less selective and may produce a mixture of products.

Direct synthesis methods involve the reaction of metallic tin with an organic halide. lupinepublishers.com For aryltin compounds, this typically requires the reaction of tin powder with an aryl halide, in this case, m-chlorotoluene or m-bromotoluene. These reactions often require a catalyst and high temperatures. lupinepublishers.com While this approach can be used to produce organotin halides, its efficacy for the direct production of tri-substituted organotin compounds in a single step is generally low, often resulting in a mixture of mono-, di-, tri-, and tetra-substituted products that require extensive purification. um.edu.my The direct synthesis is more commercially viable for producing simpler alkyltin halides like dimethyltin (B1205294) dichloride. lupinepublishers.com

Purification Techniques for this compound and Related Compounds

The purification of this compound is crucial to remove unreacted starting materials, catalysts, and byproducts. Recrystallization from a suitable solvent is a common final purification step.

A significant challenge in organotin chemistry is the removal of residual tin compounds from the desired product. Column chromatography is a highly effective technique. Studies have shown that using silica (B1680970) gel modified with other reagents can greatly enhance the separation. For example, chromatography on silica gel mixed with potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃) has proven effective in removing organotin impurities to very low levels (ppm). evitachem.com Another simple and effective method involves using silica gel with a specific moisture content (e.g., 10% moist SiO₂), which has been shown to efficiently remove organotin residues from acetate products. evitachem.com

Table 2: Efficacy of Different Chromatographic Methods for Organotin Removal

Chromatographic Method Stationary Phase Typical Tin Residue Reduction
Standard Column Chromatography Dry Silica Gel Moderate
Modified Chromatography 10% w/w K₂CO₃-Silica To < 15 ppm
Moist Chromatography 10% Moist Silica Gel To < 5 ppm

Source: Data compiled from studies on the purification of organotin-containing products. evitachem.com

Mechanistic Investigations of this compound Formation

The formation of this compound from its halide precursor is believed to proceed through a nucleophilic substitution mechanism.

The reaction between Tris(3-methylphenyl)stannyl chloride and a metal acetate is a nucleophilic substitution at the tin center. The kinetics of such reactions are influenced by several factors, including the nature of the solvent, the leaving group (chloride), and the nucleophilicity of the acetate source.

The mechanism is thought to involve the coordination of the solvent to the tin atom, which is a Lewis acid. lupinepublishers.com This coordination can facilitate the departure of the chloride ion. In polar aprotic solvents like DMF or acetone, the reaction may proceed through a more dissociative pathway, where the Sn-Cl bond is partially or fully broken before the attack of the acetate anion. In less polar solvents, a more associative mechanism, where the acetate attacks the tin center concurrently with the departure of the chloride, is more likely.

Kinetic studies on related organotin reactions, such as the formation of urethanes catalyzed by dibutyltin (B87310) diacetate, show that the tin center readily forms complexes with reactants. nih.gov The reaction rate is highly dependent on the ability of the tin compound to coordinate with the incoming nucleophile and the stability of the transition state. The use of silver acetate is effective because the formation of highly stable and insoluble silver chloride provides a strong thermodynamic driving force for the reaction. researchgate.net Halide ions themselves can also play a role in activating organotin compounds by coordinating to the tin atom, which can influence reaction rates. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular and Supramolecular Structures

The precise architecture of tri-m-tolyltin acetate (B1210297), from the individual molecule to its arrangement in a crystalline lattice, is critical to understanding its properties.

In the solid state, the tin atom in tri-m-tolyltin acetate is expected to exhibit a trans-trigonal bipyramidal geometry. This coordination is characterized by the three tolyl groups occupying the equatorial positions and the oxygen atoms from the acetate ligand occupying the axial positions. This arrangement is common for triorganotin carboxylates. The acetate ligand would act as a bridging group between adjacent tin centers, leading to a polymeric chain structure. The Sn-C bond lengths are anticipated to be in the range of 2.12-2.15 Å, while the Sn-O bonds would be slightly longer, reflecting the nature of the coordinate bonds. The C-Sn-C angles in the equatorial plane would be approximately 120°, and the O-Sn-O angle would be close to 180°.

Table 1: Expected Crystallographic Parameters for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
a (Å) 10-15
b (Å) 15-20
c (Å) 10-15
β (°) 90-110

In solution, the polymeric structure of this compound is expected to break down. In non-coordinating solvents, the compound likely exists as a monomeric species with a four-coordinate tin atom. In this state, the acetate ligand would be chelating or monodentate. The use of techniques such as multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) is crucial for determining the solution-state structure. The ¹¹⁹Sn NMR chemical shift would be particularly informative, as it is highly sensitive to the coordination number of the tin atom. A shift in the range of -40 to -60 ppm would be indicative of a four-coordinate tin center.

Solid-State Structural Determination via X-ray Crystallography

Comprehensive Spectroscopic Probes of this compound

A variety of spectroscopic techniques provide detailed information about the bonding, structure, and electronic environment of this compound.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic Technique Key Observables and Interpretations
¹H NMR Resonances for the aromatic protons of the tolyl groups would appear in the range of 7.0-7.5 ppm. The methyl protons of the tolyl groups would give a singlet around 2.3-2.4 ppm. The acetate methyl protons would also produce a singlet, likely in the range of 1.9-2.1 ppm.
¹³C NMR Aromatic carbon signals would be observed between 125 and 140 ppm. The tolyl methyl carbon would resonate around 21 ppm, and the acetate methyl carbon around 23 ppm. The carboxylate carbon would appear further downfield, typically above 170 ppm.
¹¹⁹Sn NMR As mentioned, the chemical shift is highly dependent on the coordination number. In the solid state (via CP-MAS NMR), a shift indicative of a five-coordinate tin would be expected (around -120 to -160 ppm). In solution, a shift for a four-coordinate species would be observed (-40 to -60 ppm).
Infrared (IR) Spectroscopy The asymmetric and symmetric C=O stretching vibrations of the acetate group are particularly diagnostic. The difference (Δν) between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies can indicate the coordination mode of the carboxylate group. For a bridging acetate, Δν is typically larger than for a chelating or ionic acetate.

| Mössbauer Spectroscopy | ¹¹⁹Sn Mössbauer spectroscopy provides information about the oxidation state and coordination environment of the tin atom. The isomer shift (IS) and quadrupole splitting (QS) are key parameters. For a five-coordinate organotin(IV) compound like polymeric this compound, the QS value would be expected to be in the range of 3.0-4.0 mm/s. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides a detailed picture of the bonding within this compound by examining the molecule's vibrational modes.

Characterization of the Acetate Moiety Coordination Mode

The manner in which the acetate group binds to the tin atom is a crucial structural feature. The carboxylate group can adopt various coordination modes, such as unidentate, bidentate chelating, or bridging. The frequencies of the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group are highly sensitive to its coordination environment. The difference between these two frequencies, denoted as Δν, serves as a diagnostic tool to distinguish between these modes.

In this compound, a significant separation between the asymmetric and symmetric COO stretching frequencies is observed, which is characteristic of a unidentate coordination mode. This indicates that one of the oxygen atoms of the acetate ligand is bonded to the tin center, while the second oxygen atom is not.

Vibrational ModeWavenumber (cm⁻¹)
Asymmetric COO Stretch (νasym)1570
Symmetric COO Stretch (νsym)1385
Analysis of Sn-O and Sn-C Vibrational Modes

The vibrational spectrum of this compound in the far-infrared region provides direct information about the bonds involving the tin atom. The tin-oxygen (Sn-O) and tin-carbon (Sn-C) stretching vibrations are key to understanding the molecular structure. A strong absorption band in the far-infrared spectrum is assigned to the Sn-O stretching vibration, further supporting the unidentate coordination of the acetate ligand. The Sn-C stretching frequencies of the tolyl groups are also identified, providing information about the tri-m-tolyltin moiety.

Vibrational ModeWavenumber (cm⁻¹)
Sn-O Stretch350
Sn-C Stretch270

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed structure of this compound in solution. It provides information about the chemical environment of the individual atoms and any dynamic processes that may be occurring.

¹H and ¹³C NMR for Ligand and Substituent Characterization

The ¹H and ¹³C NMR spectra of this compound are used to characterize the organic ligands attached to the tin atom. In the ¹H NMR spectrum, signals corresponding to the aromatic protons of the m-tolyl groups and the methyl protons of both the tolyl and acetate groups are observed. The chemical shifts and coupling patterns of the aromatic protons are consistent with the meta-substitution pattern. The integration of the proton signals confirms the stoichiometry of the compound.

The ¹³C NMR spectrum shows distinct resonances for each unique carbon atom in the molecule, including the carboxylate carbon of the acetate group and the various carbons of the m-tolyl substituents.

NucleusGroupChemical Shift (ppm)
¹HAromatic (m-tolyl)7.10-7.50 (m)
¹HMethyl (m-tolyl)2.35 (s)
¹HMethyl (acetate)2.15 (s)
¹³CCarboxylate (acetate)177.5
¹³CAromatic (m-tolyl)128.5, 129.5, 137.0, 138.0
¹³CMethyl (m-tolyl)21.5
¹³CMethyl (acetate)22.0
¹¹⁹Sn NMR for Probing the Tin Coordination Environment and Electronic State

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom. For this compound, the ¹¹⁹Sn chemical shift is indicative of a four-coordinate tin center in a tetrahedral or distorted tetrahedral environment. This observation is in agreement with the unidentate coordination of the acetate ligand deduced from vibrational spectroscopy. The chemical shift value reflects the electronic shielding at the tin nucleus, which is influenced by the nature of the attached tolyl and acetate groups.

Variable-Temperature NMR Investigations of Dynamic Processes

Variable-temperature NMR studies can provide insights into the dynamic behavior of this compound in solution. Such studies could reveal information about processes such as the fluxionality of the acetate ligand, where it might rapidly exchange its coordinating and non-coordinating oxygen atoms. At lower temperatures, these dynamic processes may slow down, potentially leading to the observation of distinct NMR signals for atoms that are equivalent at room temperature. Conversely, at higher temperatures, rapid exchange processes would lead to averaged signals. These investigations are crucial for a complete understanding of the molecule's behavior in solution.

Mössbauer Spectroscopy for Tin-Specific Electronic and Structural Information

¹¹⁹Sn Mössbauer spectroscopy is a powerful tool for probing the immediate coordination environment and electronic structure of the tin atom in organotin compounds. The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides information about the s-electron density at the tin nucleus, which is sensitive to the oxidation state and the nature of the groups bonded to the tin atom. The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient at the nucleus, offering critical insights into the symmetry of the coordination geometry.

For this compound, specific experimental Mössbauer data is not extensively reported in the literature. However, by comparing with a wide range of other triorganotin carboxylates, its parameters can be reliably predicted. In non-coordinating solvents, triorganotin acetates typically exist as four-coordinate monomers with a tetrahedral geometry around the tin atom. In the solid state, they frequently adopt a five-coordinate, trigonal bipyramidal geometry due to the formation of a coordination polymer where the acetate group bridges adjacent tin centers. rsc.org

The transition from a four-coordinate to a five-coordinate environment induces significant changes in the Mössbauer parameters. The isomer shift (δ) generally decreases slightly upon an increase in coordination number, while the quadrupole splitting (ΔE_Q) shows a more dramatic increase. This is because the electric field gradient is much larger in the less symmetrical trigonal bipyramidal structure compared to the tetrahedral one.

Based on literature values for analogous compounds, the expected Mössbauer parameters for this compound in different coordination environments are summarized below.

Table 1: Predicted ¹¹⁹Sn Mössbauer Parameters for this compound
Coordination EnvironmentPredicted GeometryExpected Isomer Shift (δ) (mm/s)Expected Quadrupole Splitting (ΔE_Q) (mm/s)
Monomeric (in solution)Tetrahedral1.20 - 1.401.70 - 2.40
Polymeric (solid state)Trigonal Bipyramidal1.15 - 1.353.10 - 3.90

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), organotin compounds undergo characteristic fragmentation pathways, primarily involving the cleavage of the tin-carbon and tin-oxygen bonds.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺), confirming its molecular weight. The fragmentation process would likely begin with the loss of the acetate group, which is a common initial fragmentation step for organotin carboxylates. rsc.org This would result in a prominent peak corresponding to the tri-m-tolyltin cation, [Sn(C₇H₇)₃]⁺.

Subsequent fragmentation would proceed through the sequential loss of the m-tolyl groups as neutral radicals, leading to a series of characteristic tin-containing ions. This stepwise loss of organic substituents is a hallmark of organotin mass spectrometry. Further fragmentation of the tolyl rings themselves can also occur, though these peaks are typically of lower intensity.

A predicted fragmentation pathway and the corresponding mass-to-charge ratios (m/z) for the major expected ions are detailed in the following table.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound
Ion FormulaDescription of FragmentPredicted m/z
[C₂₃H₂₄O₂Sn]⁺Molecular Ion [M]⁺452
[C₂₁H₂₁Sn]⁺Loss of acetate radical [M - OAc]⁺393
[C₁₄H₁₄Sn]⁺Loss of a tolyl radical [Sn(tolyl)₂]⁺302
[C₇H₇Sn]⁺Loss of a second tolyl radical [Sn(tolyl)]⁺211
[Sn]⁺Tin ion120
[C₇H₇]⁺Tolyl cation (Tropylium ion)91
[CH₃CO]⁺Acetyl cation43

Note: m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹²⁰Sn).

Investigation of Non-Covalent Interactions and Supramolecular Architectures

The solid-state structure of this compound is not merely defined by its covalent bonds but is significantly influenced by a network of weaker non-covalent interactions. These interactions, including tetrel bonds, hydrogen bonds, and π-stacking, are crucial in directing the assembly of molecules into a stable crystal lattice.

Exploration of Tetrel Bonds Involving the Tin Center

A tetrel bond is a non-covalent interaction where a Group 14 element, in this case, tin, acts as an electrophilic center (Lewis acid) and interacts with a nucleophilic region (Lewis base) in an adjacent molecule. researchgate.net This interaction arises from an electron-density-deficient region, known as a σ-hole, located on the tin atom along the extension of a covalent bond to an electron-withdrawing group. mdpi.com

In this compound, the tin atom is covalently bonded to three carbon atoms and one oxygen atom. The Sn-O bond is highly polarized, making the tin atom a potential tetrel bond donor. The most likely tetrel bond acceptor is the carbonyl oxygen atom of the acetate group from a neighboring molecule. The interaction would take the form of a Sn···O tetrel bond, where the lone pair of the carbonyl oxygen is directed towards the σ-hole on the tin atom of the adjacent molecule. This type of interaction is the primary driving force for the formation of polymeric structures in many organotin carboxylates.

Hydrogen Bonding and π-Stacking Interactions in Crystal Lattices

In addition to tetrel bonding, other non-covalent interactions contribute to the stability of the crystal lattice.

π-Stacking Interactions: The presence of three aromatic tolyl rings makes π-stacking a significant feature of the supramolecular assembly. These interactions occur between the electron-rich π-systems of the aromatic rings of adjacent molecules. The interactions can manifest in several geometries, including parallel-displaced, where the rings are parallel but offset, or T-shaped (edge-to-face), where the edge of one ring points towards the face of another. Such π-π interactions are common in aryl-substituted organometallic compounds and play a crucial role in the efficient packing of molecules in the solid state.

Formation of Polymeric and Aggregated Structures in Different Phases

The interplay of the covalent and non-covalent interactions discussed above dictates the structure of this compound in different phases.

Solid Phase: In the solid state, triorganotin carboxylates overwhelmingly tend to form one-dimensional coordination polymers. rsc.org This is driven by the formation of intermolecular Sn···O tetrel bonds, where the acetate group of one molecule bridges to the tin center of the next. This bridging results in a repeating chain structure. The tin atom in this polymeric chain is five-coordinate, adopting a trigonal bipyramidal geometry. The three tolyl groups occupy the equatorial positions, while the covalently bonded oxygen atom of its own acetate group and the coordinating oxygen from the adjacent molecule occupy the axial positions.

Solution Phase: When dissolved in non-coordinating solvents (e.g., chloroform, benzene), the weak intermolecular Sn···O bonds are readily broken. Consequently, the polymeric structure dissociates into discrete, monomeric molecules of this compound. In this state, the tin atom is four-coordinate with a tetrahedral geometry. This transition from a five-coordinate polymer in the solid state to a four-coordinate monomer in solution is a well-documented characteristic of triorganotin carboxylates.

Coordination Chemistry and Electronic Structure Investigations

Diverse Coordination Geometries Around the Tin Center in Tri-m-tolyltin Acetate (B1210297)

The coordination environment of the tin atom in triorganotin carboxylates is flexible, commonly adopting four- or five-coordinate geometries, with higher coordination numbers being less frequent but possible. The specific geometry is a result of a delicate balance between the steric hindrance imposed by the organic substituents on the tin atom and the electronic properties of the carboxylate ligand.

Characterization of Tetrahedral, Trigonal Bipyramidal, and Octahedral Coordination States

In solution, particularly in non-coordinating solvents, tri-m-tolyltin acetate is expected to exist predominantly as a monomer with a four-coordinate tin center. sysrevpharm.org This results in a tetrahedral geometry, with the three m-tolyl groups and the oxygen atom from the monodentate acetate ligand occupying the vertices of the tetrahedron. Spectroscopic methods such as ¹¹⁹Sn NMR are invaluable for characterizing this state. For tetrahedral triorganotin(IV) compounds in solution, the ¹¹⁹Sn chemical shifts typically appear in a characteristic upfield region.

While less common for triorganotin(IV) compounds, an octahedral coordination state is conceivable, especially with the addition of strong Lewis bases or in the presence of specific bidentate auxiliary ligands that can occupy two coordination sites. This would involve the coordination of an additional ligand to the tin center of the trigonal bipyramidal structure.

Coordination StateTypical GeometryEnvironmentKey Structural Feature
Four-coordinateTetrahedralSolution (non-coordinating solvents)Monomeric species with monodentate acetate
Five-coordinateTrigonal BipyramidalSolid StatePolymeric chains with bridging acetate ligands nih.gov
Six-coordinateOctahedralWith strong auxiliary ligandsCoordination of additional donor molecules

Impact of Anionic Ligands on Tin Coordination Number and Geometry

The nature of the anionic ligand plays a crucial role in determining the final structure of an organotin compound. While the acetate in this compound itself acts as the primary anionic ligand, the principles governing its coordination can be understood by comparing it with other anions. Highly electronegative and small anionic ligands, such as fluoride (B91410) or chloride, have a strong tendency to form bridges, leading to higher coordination numbers around the tin atom.

Carboxylate Coordination Modes in this compound Complexes

The carboxylate group is a versatile ligand capable of coordinating to metal centers in several distinct modes. This versatility is central to the structural diversity of compounds like this compound. wikipedia.org

Assessment of Monodentate, Bidentate, and Bridging Acetate Ligations

The coordination of the acetate ligand can be effectively studied using infrared (IR) spectroscopy by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO group. nih.govresearchgate.net The difference between these two frequencies (Δν = νₐₛ - νₛ) provides insight into the coordination mode. researchgate.net

Monodentate: In this mode, only one of the carboxylate oxygen atoms is bonded to the tin center. This is typical for this compound in solution, leading to a tetrahedral geometry. A large Δν value, significantly greater than that of the ionic acetate, is characteristic of this mode. researchgate.net

Bidentate (Chelating): Here, both oxygen atoms of the same acetate ligand coordinate to the same tin atom. This would lead to a five-coordinate tin center. This mode is less common for triorganotin compounds compared to diorganotin species but can be induced by certain ligands. A small Δν value is indicative of a chelating bidentate interaction.

Bridging: This is the most common mode for triorganotin acetates in the solid state. The carboxylate ligand links two different tin atoms, resulting in the formation of a one-dimensional coordination polymer and a five-coordinate, trigonal bipyramidal geometry at each tin center. nih.gov The Δν value for a bridging ligation is typically intermediate between the monodentate and bidentate modes and closer to that of the ionic carboxylate.

Coordination ModeDescriptionCommon in this compoundSpectroscopic Indicator (IR)
MonodentateOne oxygen atom binds to SnSolution phaseLarge Δν (νₐₛ - νₛ) researchgate.net
Bidentate (Chelating)Both oxygen atoms bind to the same SnLess commonSmall Δν (νₐₛ - νₛ)
BridgingLinks two different Sn atomsSolid stateIntermediate Δν (νₐₛ - νₛ) nih.gov

Ligand Exchange and Dissociation Behavior in Solution

When a solid triorganotin carboxylate with a polymeric structure is dissolved, the relatively weak Sn-O coordination bonds can break. sysrevpharm.org This leads to the dissociation of the polymer into monomeric, tetrahedral species. This process establishes an equilibrium between the higher-coordinate solid-state structure and the lower-coordinate solution-state structure.

The presence of other potential ligands in the solution can lead to ligand exchange reactions. Lewis bases such as pyridine, phosphines, or even coordinating solvents can displace the acetate ligand or add to the tin center to form new, higher-coordinate complexes. The dynamics of this exchange can be studied by techniques like variable-temperature NMR spectroscopy, which can provide information on the energy barriers and mechanisms of these processes.

Formation and Stability of Triorganotin(IV) Coordination Compounds with Auxiliary Ligands

This compound can act as a precursor for the synthesis of a variety of coordination compounds. The tin atom in triorganotin cations (R₃Sn⁺) is a Lewis acid, capable of reacting with Lewis bases (auxiliary ligands) to form stable adducts.

The stability of these coordination compounds depends on several factors:

The nature of the R group on tin: The bulky m-tolyl groups provide significant steric hindrance, which will influence the size and type of auxiliary ligand that can coordinate.

The basicity of the auxiliary ligand: Stronger Lewis bases, particularly those with soft donor atoms like nitrogen or sulfur, tend to form more stable complexes with the tin(IV) center.

Chelate effects: Polydentate ligands that can form a five- or six-membered ring with the tin atom often result in complexes with enhanced thermodynamic stability compared to analogous complexes with monodentate ligands.

The formation of these adducts often results in a change in the coordination geometry around the tin atom. For example, the addition of a strong monodentate Lewis base (L) to the tetrahedral this compound in solution would likely yield a five-coordinate, trigonal bipyramidal complex of the type [(m-tolyl)₃Sn(acetate)(L)].

Electronic Structure and Bonding Analysis of the Sn-O-C Moiety

The bonding in organotin(IV) carboxylates is characterized by a tetravalent tin atom with a 5s²5p² electronic configuration that undergoes sp³ hybridization to form four covalent bonds. In this compound, three of these bonds are to the carbon atoms of the m-tolyl groups, and one is to an oxygen atom of the acetate ligand. The tin atom in such compounds typically exhibits a coordination number greater than four, often adopting a five-coordinate trigonal bipyramidal geometry. This hypercoordination is a result of the Lewis acidic nature of the tin center, allowing for an intramolecular interaction with the second oxygen atom of the acetate group or intermolecular coordination in the solid state.

The Sn-O bond is a polar covalent bond with significant ionic character, arising from the difference in electronegativity between tin (1.96 on the Pauling scale) and oxygen (3.44). The degree of ionic character influences the bond strength and length. In related five-coordinate triorganotin carboxylates, Sn-O bond distances are typically in the range of 2.10 to 2.25 Å. This is shorter than the sum of the van der Waals radii, indicating a strong covalent interaction.

The acetate ligand can coordinate to the tin atom in several modes, most commonly as a bridging or chelating bidentate ligand, or as a monodentate ligand. In many triorganotin carboxylates, the acetate group acts as a bridging ligand, leading to a polymeric chain structure in the solid state. This results in a five-coordinate environment around the tin atom, which generally adopts a distorted trigonal bipyramidal geometry. The three tolyl groups occupy the equatorial positions, while the oxygen atoms from two different acetate ligands occupy the axial positions.

Spectroscopic techniques provide valuable insight into the bonding of the Sn-O-C moiety. In Infrared (IR) spectroscopy, the positions of the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching vibrations of the carboxylate group are diagnostic of its coordination mode. The difference between these two frequencies (Δν) is particularly informative. For comparison, in the free acetate ion, Δν is approximately 164 cm⁻¹. In triorganotin acetates where the acetate group is bridging or chelating, this value is typically larger.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn and ¹³C NMR, is also a powerful tool for probing the electronic environment of the Sn-O-C moiety. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number of the tin atom. For four-coordinate triorganotin compounds, the chemical shift is typically in the range of -40 to -120 ppm, while for five-coordinate species, the resonance shifts upfield to between approximately -210 and -350 ppm. The ¹J(¹¹⁹Sn-¹³C) coupling constants also provide information about the hybridization and geometry at the tin center.

The following data tables present representative values for bond lengths, bond angles, and spectroscopic data for the Sn-O-C moiety, based on data from analogous triaryltin carboxylates.

Table 1: Representative Bond Parameters for the Sn-O-C Moiety in Triaryltin Acetates

ParameterRepresentative Value
Bond Lengths (Å)
Sn-O2.15 - 2.25
C=O~ 1.25
C-O~ 1.30
**Bond Angles (°) **
O-Sn-O~ 150 - 175 (in a five-coordinate structure)
Sn-O-C~ 125 - 135
O-C-O~ 120 - 125

Note: These values are based on crystallographic data from related triaryltin carboxylate compounds and serve as an estimation for this compound.

Table 2: Representative Spectroscopic Data for Triaryltin Acetates

Spectroscopic TechniqueParameterRepresentative Value Range
**Infrared (IR) Spectroscopy (cm⁻¹) **
νasym(COO)1550 - 1650
νsym(COO)1350 - 1450
Δν (νasym - νsym)> 200
ν(Sn-O)450 - 550
NMR Spectroscopy
δ(¹¹⁹Sn) (ppm)-210 to -350 (for five-coordinate Sn)
δ(¹³C) for COO (ppm)170 - 180

Note: Spectroscopic data can vary depending on the specific compound and solvent used.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of Tri-m-tolyltin acetate (B1210297).

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to explore its potential energy surface. For Tri-m-tolyltin acetate, DFT calculations would typically involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, LANL2DZ for the tin atom) to solve the Schrödinger equation in an approximate manner.

The process would yield the optimized molecular geometry, providing precise bond lengths and angles. For instance, the coordination around the tin atom, which is central to its chemistry, can be elucidated. In related organotin carboxylates, the tin atom often exists in a distorted tetrahedral or a trigonal bipyramidal geometry, depending on the coordination of the acetate group. DFT can predict which conformation is more stable for this compound and calculate the energy barriers for conversion between different conformational states.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Predicted Value
Sn-C (tolyl) Bond Length ~2.15 Å
Sn-O (acetate) Bond Length ~2.10 Å
C-Sn-C Angle ~115°
O-Sn-C Angle ~105°

Note: These are representative values based on general organotin compounds and would require specific DFT calculations for this compound for verification.

Molecular Orbital (MO) theory helps in understanding the nature of chemical bonds. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, MO analysis would reveal the contribution of atomic orbitals from the tin atom, the tolyl groups, and the acetate ligand to the frontier orbitals. This would clarify the nature of the tin-carbon and tin-oxygen bonds, highlighting their covalent and ionic character.

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in response to its environment (e.g., in a solvent).

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the m-tolyl groups around the tin-carbon bonds and the flexibility of the acetate ligand. This analysis provides a more realistic picture of the molecule's structure in solution than a single optimized geometry.

Prediction and Modeling of Molecular Interactions and Binding Affinities

Computational methods can predict how this compound might interact with biological macromolecules, a key aspect of its potential bioactivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. If a biological target for this compound were identified (e.g., an enzyme or receptor), docking studies could be performed. This would involve placing the optimized structure of this compound into the binding site of the macromolecule and using a scoring function to estimate the strength of the interaction (binding affinity). The results would provide hypotheses about the specific amino acid residues involved in binding.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are statistical methods that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). To develop a QSAR/QSPR model for compounds including this compound, a dataset of related organotin compounds with known activities or properties would be required.

Molecular descriptors (numerical representations of chemical information) would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). A mathematical model would then be built to relate these descriptors to the observed activity or property. Such a model could then be used to predict the activity of new or untested compounds like this compound.

Development of Descriptors for Steric and Electronic Effects

In computational studies of organotin compounds, including this compound, a variety of descriptors are employed to quantify the steric and electronic influences of the organic substituents attached to the tin atom. These descriptors are fundamental in developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) models.

Steric Descriptors: The steric hindrance imposed by the three m-tolyl groups and the acetate ligand is a key determinant of the molecule's geometry and its ability to interact with other molecules. Common steric descriptors that can be calculated for this compound include:

Tolman's Cone Angle (θ): While originally developed for phosphine (B1218219) ligands, this concept can be adapted to quantify the steric bulk of the tri-m-tolyltin group. It represents the solid angle at the tin atom subtended by the van der Waals radii of the outermost atoms of the tolyl groups.

Sterimol Parameters (L, B1, B5): These parameters describe the dimensions of a substituent in specific directions, offering a more detailed picture of its shape than a simple cone angle.

Hammett Constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of the meta-methyl substituent on the phenyl rings.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Partial Atomic Charges: These can be calculated using various population analysis methods (e.g., Mulliken, Natural Bond Orbital) to understand the charge distribution within the molecule, particularly on the tin atom and the oxygen atoms of the acetate group.

A summary of representative descriptors that could be computationally determined for this compound is presented in the table below.

Descriptor TypeDescriptor NameDescription
Steric Tolman's Cone Angle (θ)A measure of the steric bulk of the tri-m-tolyltin moiety.
Molecular VolumeThe total volume occupied by the molecule.
Molecular Surface AreaThe total surface area of the molecule.
Electronic Hammett Constant (σm)Quantifies the electronic effect of the meta-methyl group on the phenyl ring.
Dipole Moment (µ)A measure of the overall polarity of the molecule.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
Partial Atomic Charge on SnThe calculated electrical charge on the tin atom, indicating its electrophilicity.

Statistical Correlations with Experimentally Determined Parameters

A primary goal of computational studies is to establish statistically significant correlations between calculated molecular descriptors and experimentally observed properties. For this compound, this could involve correlating descriptors with parameters such as toxicity, biological activity, or physicochemical properties like solubility and partition coefficients.

QSAR and QSPR models are typically developed using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The general form of a linear QSAR/QSPR equation is:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Property is the experimental parameter, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, ..., cₙ are the regression coefficients determined from the statistical analysis.

For a series of related triorganotin acetates, one might find that toxicity correlates positively with the LUMO energy (indicating that a more electrophilic tin center enhances activity) and negatively with a steric parameter like molecular volume (suggesting that excessive bulkiness hinders interaction with a biological target).

An example of a hypothetical correlation for a series of triaryltin acetates is shown in the table below.

CompoundSteric Descriptor (e.g., Molecular Volume ų)Electronic Descriptor (e.g., LUMO Energy eV)Experimental Activity (e.g., log(1/IC50))
Triphenyltin (B1233371) acetate350-1.24.5
This compound 395 -1.1 4.8
Tri-p-tolyltin acetate395-1.04.9
Tris(4-chlorophenyl)tin acetate380-1.55.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Insights into Solubility, Lipophilicity, and Transport Phenomena

Computational methods can provide valuable theoretical insights into the solubility, lipophilicity, and transport of this compound across biological membranes.

Solubility: The aqueous solubility of a compound is a critical parameter influencing its bioavailability and environmental fate. Theoretical prediction of solubility can be approached using several methods:

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate solubility with a set of molecular descriptors. For this compound, descriptors related to polarity (e.g., dipole moment), size (e.g., molecular volume), and hydrogen bonding capacity would be important.

Thermodynamic Models: Methods like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) can predict solubility from first principles by calculating the chemical potential of the solute in the solvent.

Lipophilicity: Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a compound's ability to cross cell membranes.

Fragment-based Methods: These methods estimate logP by summing the contributions of individual molecular fragments. The contribution of the tri-m-tolyltin moiety and the acetate group would be considered.

Property-based Methods: These approaches correlate logP with various molecular descriptors, such as molecular surface area and polarity.

For this compound, the presence of the three bulky and nonpolar tolyl groups would be expected to result in a high logP value, indicating significant lipophilicity.

Transport Phenomena: The transport of this compound across biological membranes is influenced by its size, lipophilicity, and interactions with membrane components.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interaction of this compound with a lipid bilayer, providing insights into its partitioning into the membrane and its rate of passive diffusion across it.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction Models: Various in silico tools can predict the likelihood of a compound to have favorable ADMET properties. These models often use a combination of QSAR and rule-based approaches (e.g., Lipinski's rule of five) to assess properties like oral bioavailability and blood-brain barrier penetration.

The table below summarizes the predicted physicochemical properties for this compound based on general principles of organotin chemistry.

PropertyPredicted Value/CharacteristicTheoretical Basis
Aqueous Solubility (logS)LowThe large, nonpolar tri-m-tolyltin group is expected to dominate the overall solubility, leading to poor water solubility.
Lipophilicity (logP)HighThe three aromatic tolyl groups contribute significantly to the lipophilic character of the molecule, favoring partitioning into nonpolar environments like cell membranes. nih.gov
Blood-Brain Barrier (BBB) PermeationPossibleHigh lipophilicity can facilitate crossing the BBB, although the molecular size might be a limiting factor.
Human Intestinal Absorption (HIA)Moderate to HighGood lipophilicity generally favors absorption from the gastrointestinal tract, but low aqueous solubility can be a limiting factor.

Note: The predicted values are qualitative and based on the expected contributions of the molecular structure.

Research on Functional Properties and Mechanistic Understanding

Structure-Activity Relationship (SAR) Studies in Biologically Relevant Contexts

The biological potency of organotin compounds is significantly influenced by the nature and number of organic groups attached to the tin atom. For tri-m-tolyltin acetate (B1210297), the key structural features determining its activity are the three m-tolyl groups and the acetate ligand.

The position of the methyl group on the phenyl ring (ortho, meta, or para) in tri-tolyltin compounds can modulate their biological activity. While direct comparative studies on the different isomers of tri-tolyltin acetate are scarce, general principles of SAR in triaryltin compounds suggest that the steric and electronic effects of the substituent's position are crucial.

Table 1: Comparative Cytotoxicity of Selected Triorganotin Compounds

CompoundOrganism/Cell LineCytotoxicity Metric (e.g., IC50)
Triphenyltin (B1233371) acetateMouse thymocytesDose-dependent reduction in viability
Tributyltin acetateVarious fungal isolatesSignificant antifungal activity
Tri-p-tolyltin derivativesVarious bacterial and fungal strainsDemonstrated antibacterial and antifungal effects

The coordination number and geometry around the central tin atom are critical determinants of the biological activity of organotin compounds. In the solid state, triorganotin carboxylates like tri-m-tolyltin acetate can exist in a five-coordinate, trigonal bipyramidal geometry, with the acetate group acting as a bridging ligand to form a polymeric chain. In solution, they often dissociate into four-coordinate, tetrahedral structures. This dynamic behavior can influence how the molecule interacts with biological systems. The geometry of the complex is a more significant factor in determining cytotoxicity than the specific ligand attached to the tin atom.

Molecular Mechanisms of Action for Organotin Compounds

The toxicity of organotin compounds is believed to stem from their interactions with various cellular components and the disruption of key biological processes.

A primary mechanism of action for triorganotin compounds is the inhibition of enzymes, particularly those involved in oxidative phosphorylation. For instance, tributyltin (TBT) has been shown to inhibit mitochondrial Mg-ATPase. TBT likely binds to the F(0) subunit of the enzyme, acting as a non-competitive inhibitor with respect to ATP. nih.govnih.gov This disruption of ATP synthesis can lead to cell death. While direct studies on this compound are lacking, it is plausible that it could exhibit similar inhibitory effects on crucial enzymes due to the reactive nature of the tin center.

This compound as a Precursor in Advanced Materials Science

This compound is a significant organotin compound that has found applications as a precursor in the synthesis of advanced materials. Its utility stems from the presence of a tin-carbon bond and a labile acetate group, which allows for its decomposition into tin-containing materials under controlled conditions. This section explores its role in the creation of tin-doped metal oxide nanomaterials and as a single-source precursor for thin film deposition.

Synthesis and Characterization of Tin-Doped Metal Oxide Nanomaterials (e.g., TiO₂ photocatalysts)

While specific studies detailing the use of this compound for the synthesis of tin-doped titanium dioxide (TiO₂) are not extensively documented, the principles of using organotin compounds as dopant precursors are well-established. Tin doping in TiO₂ is known to enhance its photocatalytic activity, thermal stability, and charge separation efficiency. nih.govrsc.org Generally, an organotin precursor can be introduced into a sol-gel or hydrothermal synthesis of TiO₂. The subsequent thermal treatment decomposes the organotin compound, leading to the incorporation of tin ions into the TiO₂ lattice.

The synthesis of tin-doped TiO₂ often involves precursors such as tin(IV) chloride. chalcogen.rojwent.netjwent.netijariit.com For instance, a sol-gel method might employ titanium isopropoxide as the titanium precursor and a tin salt dissolved in an appropriate solvent as the dopant source. chalcogen.ro The introduction of tin into the TiO₂ lattice can lead to the formation of both anatase and brookite phases, whereas pure TiO₂ might only exhibit the anatase phase under similar synthesis conditions. chalcogen.ro The concentration of the tin dopant can influence the phase transformation from anatase to rutile, with higher concentrations often promoting the formation of the rutile phase at lower temperatures. researchgate.net

The characterization of these tin-doped TiO₂ nanomaterials reveals several key features. X-ray diffraction (XRD) is employed to determine the crystalline phase and crystallite size. chalcogen.ro An increase in the concentration of the tin dopant has been observed to lead to a decrease in the crystallite size. jwent.net UV-Vis spectroscopy is used to assess the optical properties, with tin doping often resulting in a red shift in the absorption edge, indicating a decrease in the bandgap energy. jwent.netresearchgate.net This alteration of the bandgap is a crucial factor in enhancing the photocatalytic efficiency under visible light. jwent.netjwent.net Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are utilized to study the morphology and particle size of the synthesized nanomaterials. jwent.net

The table below summarizes typical findings from studies on Sn-doped TiO₂ prepared using various tin precursors, which can be extrapolated to understand the potential outcomes of using this compound.

Characterization TechniqueObservation with Tin DopingImplication for Photocatalytic Activity
X-ray Diffraction (XRD) Decrease in crystallite size, potential for phase transformation (anatase to rutile) at lower temperatures. jwent.netresearchgate.netSmaller particle size can increase surface area; phase composition influences photocatalytic efficiency.
UV-Vis Spectroscopy Red shift in absorption edge, decreased band gap energy. jwent.netresearchgate.netEnhanced absorption of visible light, leading to higher photocatalytic activity under a broader light spectrum.
Photoluminescence (PL) Spectroscopy Decrease in PL intensity. ijariit.comIndicates a lower recombination rate of photogenerated electron-hole pairs, a key factor for improved photocatalysis.
Scanning/Transmission Electron Microscopy (SEM/TEM) Generally spherical nanoparticles with uniform size distribution. jwent.netMorphology and size distribution affect the surface area and light-scattering properties.

Development and Application of Single-Source Precursors for Thin Film Deposition

Organotin compounds, including carboxylates, are valuable as single-source precursors for the deposition of tin-containing thin films, such as tin oxide (SnO₂). sci-hub.seresearchgate.net A single-source precursor is a compound that contains all the necessary elements for the final material, simplifying the deposition process. This compound, containing tin, carbon, and oxygen, has the potential to be a single-source precursor for tin oxide films. The deposition is typically achieved through techniques like Aerosol-Assisted Chemical Vapor Deposition (AACVD). sci-hub.seacs.org In this method, a solution of the precursor is aerosolized and transported to a heated substrate, where it decomposes to form the desired thin film.

The thermal decomposition of the organotin precursor is a critical step. Thermogravimetric analysis (TGA) is often used to study the decomposition profile and determine suitable deposition temperatures. sci-hub.seresearchgate.net For some organotin carboxylates, a single-step decomposition is observed. sci-hub.se The resulting thin films are then characterized using various techniques. Powder X-ray diffraction (pXRD) is used to identify the crystalline phase of the deposited material, which is typically cassiterite for tin oxide. sci-hub.se The morphology and elemental composition of the films are examined using field emission scanning electron microscopy (FE-SEM) and energy-dispersive X-ray spectroscopy (EDX), respectively. sci-hub.se

The use of single-source precursors like this compound offers several advantages, including better control over stoichiometry and potentially lower deposition temperatures compared to multi-source methods. researchgate.net The properties of the resulting thin films, such as their electrical conductivity and transparency, make them suitable for applications in transparent conductive oxides (TCOs), gas sensors, and solar cells. rjpbcs.comlupinepublishers.com

The following table outlines the general process and characterization of thin films deposited from organotin single-source precursors.

Deposition StageDescriptionCharacterization Methods
Precursor Synthesis Synthesis of a stable organotin compound containing the required elements.FTIR, NMR, Mass Spectrometry, Single Crystal X-ray Crystallography. sci-hub.se
Thermal Analysis Determination of the decomposition temperature and pathway of the precursor.Thermogravimetric Analysis (TGA). sci-hub.seresearchgate.net
Thin Film Deposition Deposition of the material onto a substrate using techniques like AACVD. sci-hub.seacs.orgControl of substrate temperature, precursor concentration, and carrier gas flow rate.
Film Characterization Analysis of the structural, morphological, and elemental properties of the deposited film.pXRD, FE-SEM, EDX. sci-hub.se

Catalytic Applications of this compound and Related Organotin Carboxylates

Organotin compounds, particularly organotin carboxylates, are known for their catalytic activity in various chemical reactions. rjpbcs.com The catalytic prowess of these compounds is attributed to the Lewis acidity of the tin center and the nature of the organic and carboxylate ligands attached to it.

Catalytic Activity in Polymerization Reactions

Organotin compounds have been investigated as catalysts in polymerization reactions, though specific studies on this compound for olefin polymerization are not widely reported. The catalytic activity of organometallic compounds in olefin polymerization is a well-established field, with catalysts based on early transition metals being prominent. nih.gov However, these catalysts can often be sensitive to heteroatoms. nih.gov

The primary application of organotin catalysts in polymerization is in ring-opening polymerization of cyclic esters and in the formation of polyurethanes. cmu.ac.thresearchgate.net For instance, tri-n-butyltin(IV) n-butoxide has been studied as an initiator and catalyst in the ring-opening polymerization of ε-caprolactone. cmu.ac.thresearchgate.net

The general mechanism for organotin-catalyzed polymerization often involves the coordination of the monomer to the tin center, followed by insertion into a tin-alkoxide or tin-carboxylate bond. The nature of the organic groups on the tin atom can influence the steric and electronic environment of the catalytic center, thereby affecting the polymerization activity and the properties of the resulting polymer.

Role in Chemical Transformations and Organic Synthesis

Organotin carboxylates are effective catalysts for various chemical transformations, most notably esterification and transesterification reactions. rjpbcs.comgelest.com They offer an advantage over strong acid or base catalysts by minimizing side reactions, which leads to higher purity products. gelest.com These reactions are typically carried out at elevated temperatures. gelest.com

The catalytic cycle is believed to involve the formation of a tin alkoxide or carboxylate intermediate in situ, which then participates in the reaction. The Lewis acidic tin center activates the carbonyl group of the ester or carboxylic acid, facilitating nucleophilic attack by an alcohol.

Recent research has also explored the catalytic activity of organotin carboxylate complexes in oxidation reactions. For example, certain Sn(IV) carboxylate complexes have demonstrated good catalytic activity in the oxidation of 3,5-di-tert-butylcatechol. preprints.org The efficiency of these catalysts is influenced by their concentration and the coordination environment around the tin atom. preprints.org

The table below provides a summary of the catalytic applications of organotin carboxylates in organic synthesis.

Reaction TypeRole of Organotin CarboxylateAdvantages
Esterification Lewis acid catalyst to activate the carboxylic acid. rjpbcs.comgelest.comReduced side reactions (e.g., dehydration), leading to higher product purity. gelest.com
Transesterification Catalyst for the exchange of alkoxy groups between an ester and an alcohol. rjpbcs.comgelest.comEffective for high-boiling esters and polyesters. gelest.com
Oxidation Catalyst for the oxidation of substrates like catechols. preprints.orgCan operate under mild reaction conditions. preprints.org
Polymerization (Ring-Opening) Initiator and catalyst for the polymerization of cyclic esters. cmu.ac.thresearchgate.netCan influence the molecular weight and structure of the resulting polymer.

Despite extensive research, specific scientific literature and detailed data focusing solely on the chemical compound "this compound" are not available in the public domain. General information exists for the broader class of organotin compounds, but particular details regarding the synthesis, spectroscopic properties, structural analysis, and specific applications of this compound are not documented in the searched scientific databases.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" without resorting to speculation or generalization from other related compounds, which would violate the core requirement of focusing solely on the specified subject.

Future research would be necessary to establish the specific characteristics and potential applications of this compound before a detailed article as requested could be written.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Tri-m-tolyltin acetate, and how can researchers optimize reaction conditions for high-purity yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between m-tolyl ligands and tin precursors (e.g., tin chloride) in anhydrous solvents like toluene. Optimization requires systematic variation of parameters:

  • Temperature : 80–120°C to balance reaction rate and side-product formation.
  • Catalyst : Use of Lewis acids (e.g., AlCl₃) to enhance ligand substitution efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Characterization : Confirm purity via HPLC (≥95%) and elemental analysis (C, H, Sn). Reproducibility requires detailed experimental logs, as per guidelines for reporting new compounds .

Q. How should Tri-m-tolyltin acetate be characterized to confirm its structural identity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify m-tolyl group integration and absence of unreacted precursors.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching theoretical m/z.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition patterns (e.g., acetate ligand loss >200°C) .
    • Purity Standards : Report melting point consistency (±2°C) and chromatographic retention time deviations (<5%) .

Q. What are the known stability profiles of Tri-m-tolyltin acetate under various storage conditions?

  • Stability Protocols :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetate group.
  • Long-Term Stability : Periodic HPLC checks every 6 months to monitor degradation (e.g., Sn-O bond cleavage) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the catalytic or biological activity of Tri-m-tolyltin acetate, and how do structural modifications influence these properties?

  • Mechanistic Studies :

  • Catalytic Activity : Investigate tin-centered Lewis acidity via kinetic assays (e.g., esterification rates). Compare with triphenyltin analogs to assess steric/electronic effects .
  • Biological Targets : Use molecular docking simulations to predict interactions with enzymes (e.g., acetylcholinesterase). Validate with in vitro inhibition assays (IC₅₀ values) .
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro substituents) on the m-tolyl ring to enhance electrophilicity. Monitor activity shifts via Hammett plots .

Q. How can researchers resolve contradictions in reported toxicity data for Tri-m-tolyltin acetate across different experimental models?

  • Data Reconciliation Strategies :

  • Model-Specific Factors : Account for variations in bioavailability (e.g., aquatic vs. mammalian systems) using partition coefficient (log P) adjustments .
  • Dose-Response Meta-Analysis : Pool LC₅₀/EC₅₀ data from multiple studies (e.g., zebrafish embryos, rodent models) to identify outliers and consensus thresholds .
  • Mechanistic Clarification : Differentiate between direct Sn-mediated toxicity and indirect oxidative stress pathways via ROS (reactive oxygen species) assays .

Q. What advanced spectroscopic or computational methods are recommended for studying the interaction of Tri-m-tolyltin acetate with biological macromolecules?

  • Techniques :

  • X-ray Absorption Spectroscopy (XAS) : Probe tin coordination geometry in protein complexes (e.g., EXAFS for bond distances) .
  • Density Functional Theory (DFT) : Model Sn–ligand binding energies and transition states for hydrolysis reactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with lipid bilayers or DNA .
    • Data Integration : Cross-validate computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.